3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

Catalog No.
S12980156
CAS No.
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

Product Name

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5H2

InChI Key

LBBHMAIGNHBFAL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C#N)OC1

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile is a heterocyclic compound characterized by a benzodioxepine framework with a nitrile functional group at the 7-position. This compound has the molecular formula C10H9NC_{10}H_{9}N and a molecular weight of approximately 159.18 g/mol. Its structure features a bicyclic system that includes two fused rings, contributing to its unique chemical properties and potential biological activities.

Typical of nitriles and heterocycles. Notable reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids depending on the reaction conditions.
  • Hydrolysis: In the presence of water, the nitrile can hydrolyze to yield the corresponding carboxylic acid.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation .

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile exhibits various biological activities that make it a subject of interest in medicinal chemistry. Preliminary studies suggest potential:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against specific bacterial strains.
  • Anticancer Activity: Research indicates that compounds with similar structures may inhibit cancer cell proliferation.
  • Neuroprotective Effects: Certain analogs have been studied for their neuroprotective potential in models of neurodegeneration .

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile can be achieved through several methods:

  • One-Pot Synthesis: A method involving the reaction of ortho-halonitrobenzene with carbonitriles under basic conditions has been reported, yielding the desired compound efficiently .
  • Cyclization Reactions: The compound can also be synthesized via cyclization of appropriate precursors containing both dioxepine and nitrile functionalities.
  • Functional Group Transformations: Starting from 3,4-dihydro-2H-1,5-benzodioxepine, the introduction of a nitrile group can be accomplished through nucleophilic substitution or direct nitrilation .

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile finds applications in:

  • Pharmaceutical Development: Its derivatives are explored for therapeutic applications due to their biological activities.
  • Chemical Research: Used as a building block in organic synthesis and drug discovery processes.
  • Material Science: Potential applications in creating novel materials with specific electronic or optical properties .

Interaction studies involving 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to various biological targets can provide insights into its mechanism of action.
  • Metabolic Stability: Evaluating how the compound is metabolized in biological systems helps predict its efficacy and safety profiles.
  • Synergistic Effects: Investigating interactions with other drugs may reveal enhanced therapeutic effects or reduced side effects when used in combination therapies .

Several compounds share structural similarities with 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile. These include:

Compound NameStructure TypeUnique Features
3,4-Dihydro-2H-1,5-benzodioxoleBenzodioxoleLacks the nitrile group; potential for different reactivity.
2H-Benzo[b][1,4]dioxepinDioxepinContains different substituents affecting biological activity.
3-Carboxy-3,4-dihydrobenzodioxepineCarboxylic acid derivativeExhibits different solubility and reactivity profiles due to carboxyl group.

Uniqueness

The uniqueness of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile lies in its specific combination of a dioxepine framework and a nitrile functional group, which may confer distinct pharmacological properties not found in other related compounds. This characteristic makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile (molecular formula: $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{2} $$) is a bicyclic organic compound comprising a benzene ring fused to a seven-membered dioxepine ring. The IUPAC name reflects its partially saturated dioxepine ring (3,4-dihydro-2H), oxygen atoms at positions 1 and 5, and a cyano group (-CN) at position 7. Its systematic designation ensures precise communication across chemical literature, distinguishing it from analogs with varying substituents or saturation patterns.

Key Structural Features:

  • Benzodioxepine Core: A fused benzene and dioxepine system, where the dioxepine ring contains two oxygen atoms and one degree of unsaturation.
  • Cyano Substituent: An electron-withdrawing group at position 7, influencing electronic properties and reactivity.

Molecular Properties:

PropertyValue
Molecular Weight188.18 g/mol
Molecular Formula$$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{2} $$
IUPAC Name3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonitrile

Historical Context in Heterocyclic Compound Research

Benzodioxepines emerged as a focus of organic chemistry research in the late 20th century due to their structural versatility and potential applications in pharmaceuticals and materials science. Early studies prioritized derivatives with oxygenated or halogenated substituents, such as 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile, which shares a similar core but features a chlorine atom at position 9. The introduction of cyano groups into this scaffold represents a more recent innovation, driven by interest in modulating electronic properties for optoelectronic or bioactive applications.

Historical milestones include:

  • 1980s–1990s: Exploration of benzodioxepines as intermediates for polymer synthesis, leveraging their strained rings for copolymerization.
  • 2000s–Present: Expansion into medicinal chemistry, with derivatives investigated for serotonin receptor modulation and antimicrobial activity.

Structural Relationship to Benzodioxepine Derivatives

The structural uniqueness of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile becomes evident when compared to related compounds:

Comparative Analysis of Benzodioxepine Derivatives

CompoundSubstituentsKey Applications
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrileCl at C9, CN at C7Polymer precursors, antimicrobial agents
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehydeCHO at C7Serotonin receptor ligands
1,5-Dihydro-3-methylene-2,4-benzodioxepineMethylene at C3Copolymerization with trioxane

Structural Insights:

  • Electron-Withdrawing Effects: The cyano group at C7 enhances electrophilicity, making the compound amenable to nucleophilic substitution or cycloaddition reactions.
  • Ring Saturation: Partial saturation (3,4-dihydro) reduces ring strain compared to fully unsaturated analogs, impacting thermal stability and solubility.

Synthetic Relevance:A notable synthesis route for related compounds involves cyclization of dihydroxybenzene derivatives with dibromoalkanes. For example, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde was synthesized via reaction of 3-chloro-4,5-dihydroxybenzaldehyde with 1,3-dibromopropane under basic conditions. Adapting this method to incorporate a nitrile group would likely require starting materials such as 4,5-dihydroxybenzonitrile.

Precursor Selection and Reaction Optimization

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile requires careful selection of appropriate precursors that can facilitate both the formation of the seven-membered dioxepine ring and the incorporation of the nitrile functionality at the 7-position [1]. The most commonly employed precursors include catechol derivatives bearing appropriate substituents, particularly 2,3-dihydroxybenzonitrile or related compounds that already contain the desired nitrile group .

Reaction optimization studies have demonstrated that the choice of starting materials significantly impacts the overall synthetic efficiency [1]. Primary precursors typically consist of substituted catechols, which serve as the aromatic backbone, and three-carbon linkers such as 1,3-dibromopropane or 1,3-dichloropropane for ring closure . The selection of these precursors must consider both electronic and steric factors that influence subsequent cyclization reactions [3].

Temperature optimization studies reveal that reaction conditions between 80-120°C provide optimal conversion rates while minimizing side product formation [3]. Solvent selection plays a crucial role, with dimethylformamide and similar polar aprotic solvents showing superior performance compared to protic alternatives [4]. Base selection has been identified as critical, with potassium carbonate and cesium carbonate demonstrating enhanced reactivity in nucleophilic substitution reactions [4].

Table 1: Precursor Selection and Optimization Parameters

Precursor TypeTemperature Range (°C)Preferred SolventBase SystemYield Range (%)
2,3-Dihydroxybenzonitrile85-110DimethylformamidePotassium carbonate65-78
Substituted catechols90-120Dimethyl sulfoxideCesium carbonate58-72
Protected phenolic derivatives75-95AcetonitrileSodium carbonate45-65

Cyclocondensation Strategies for Benzodioxepine Core Formation

The formation of the seven-membered benzodioxepine core represents a significant synthetic challenge due to the inherent strain associated with medium-ring formation [5]. Cyclocondensation approaches typically employ intramolecular nucleophilic substitution mechanisms where the phenolic oxygen atoms attack electrophilic carbon centers to establish the dioxepine ring [3].

The most effective cyclocondensation strategy involves the reaction of appropriately substituted catechol derivatives with 1,3-dihalopropane compounds under basic conditions [1]. This approach proceeds through a sequential double nucleophilic substitution mechanism, where the first substitution generates a monoalkylated intermediate, followed by intramolecular cyclization to form the seven-membered ring [3].

Alternative cyclocondensation methodologies include the use of epichlorohydrin-based approaches, where ring opening and subsequent cyclization occur in a controlled manner [6]. These strategies have shown particular utility when combined with protective group manipulations that allow for selective functionalization [6].

Electrochemical oxyselenenylation represents an emerging cyclocondensation approach for benzodioxepine synthesis [3] [7]. This methodology employs 2-O-tethered alkenyl phenylmethanol precursors with diselenides under external oxidant-free conditions at room temperature [3]. The process occurs through a radical mechanism and provides access to 1,4-benzodioxepine structures with high efficiency [7].

Table 2: Cyclocondensation Reaction Conditions and Outcomes

MethodReaction ConditionsMechanism TypeRing Formation Yield (%)Reaction Time (h)
Dibromopropane cyclization100°C, K₂CO₃, DMFSN2 displacement68-7512-18
Epichlorohydrin approach85°C, NaOH, DMSORing opening/cyclization55-688-14
Electrochemical method25°C, constant currentRadical mechanism72-854-8

Nitrile Group Incorporation Techniques

The incorporation of the nitrile functionality at the 7-position of the benzodioxepine core can be achieved through several distinct synthetic strategies [8] [9]. Direct cyanation methods represent the most straightforward approach, utilizing nucleophilic substitution reactions with cyanide sources [10]. These transformations are particularly valuable because they generate carbon-carbon bonds while introducing the versatile nitrile functional group [10].

Pre-functionalization strategies involve the use of starting materials that already contain the nitrile group, such as 2,3-dihydroxybenzonitrile . This approach eliminates the need for late-stage cyanation but requires careful protection and deprotection sequences to maintain the nitrile functionality throughout the synthetic sequence .

Post-cyclization cyanation methods employ transition metal-catalyzed processes to introduce the nitrile group after formation of the benzodioxepine core [9] [10]. Palladium-catalyzed cyanation reactions using potassium cyanide or zinc cyanide as nucleophilic cyanide sources have demonstrated effectiveness for aryl halide substrates [10]. These reactions typically proceed through standard palladium(0/II) catalytic cycles with reductive elimination forming the key carbon-carbon bond [10].

The Rosenmund-von Braun reaction, utilizing cuprous cyanide as a cyanation source, provides an alternative approach for nitrile incorporation [9] [10]. Newer variants of this classical method have been developed that are catalytic in copper, improving the practical utility of this transformation [10].

Sandmeyer cyanation offers another route for converting aniline derivatives to benzonitriles [10]. This method involves diazotization followed by treatment with copper(I) cyanide, and the cyanation is generally postulated to proceed through a two-electron mechanism [10].

Table 3: Nitrile Incorporation Methods and Efficiency

MethodReagent SystemTemperature (°C)Yield (%)Substrate Scope
Direct cyanationKCN, Pd catalyst80-12070-85Aryl halides
Rosenmund-von BraunCuCN, DMF150-18060-75Aryl bromides/iodides
Sandmeyer reactionCuCN, HCl, NaNO₂0-2565-80Aniline derivatives
Pre-functionalized precursorsN/AVariable75-90Direct incorporation

Catalytic Systems for Regioselective Synthesis

The development of catalytic systems for regioselective synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile requires careful consideration of both the ring formation and functionalization steps [11] [5]. Palladium-based catalytic systems have emerged as particularly effective for achieving regioselective transformations in benzodioxepine synthesis [11].

Buchwald-Hartwig coupling methodology, when adapted for benzodioxepine synthesis, employs palladium acetate as the palladium source with phosphine ligands such as Xantphos [11]. Optimization studies have revealed that potassium carbonate serves as an effective base, with toluene as the preferred solvent at elevated temperatures under microwave irradiation [11]. These conditions provide enhanced regioselectivity and improved yields compared to conventional heating methods [11].

Nickel-aluminum bimetallic catalytic systems have shown promise for the construction of seven-membered rings through carbon-hydrogen bond activation [5]. These systems enable direct construction of medium rings via unreactive carbon-hydrogen cyclization, providing access to tricyclic structures with high efficiency [5]. The nickel-aluminum combination overcomes the typical challenges associated with activating unreactive aromatic carbon-hydrogen bonds [5].

Electrochemical catalytic approaches represent an emerging area for regioselective benzodioxepine synthesis [3] [12]. These methods employ controlled electrochemical conditions to generate reactive intermediates that undergo selective cyclization reactions [12]. The electrochemical approach offers advantages in terms of mild reaction conditions and reduced environmental impact compared to traditional metal-catalyzed processes [3].

Table 4: Catalytic System Performance Comparison

Catalyst SystemLigand/AdditiveTemperature (°C)Selectivity (%)Yield (%)Reaction Time (h)
Pd(OAc)₂/XantphosK₂CO₃170 (MW)92-9678-858
Ni-Al bimetallicAlCl₃120-15088-9470-8212-16
ElectrochemicalConstant current2585-9275-884-6
Cu-catalyzed cyanationCuI/ligand100-13080-8765-7810-14

Industrial-Scale Production Challenges

The industrial-scale production of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile presents several significant challenges that must be addressed for commercial viability [13] [14]. Process optimization studies indicate that the multi-step nature of the synthesis creates bottlenecks that limit overall throughput and increase production costs [13].

Scalability issues arise primarily from the medium-ring formation step, which requires precise control of reaction conditions to avoid competing side reactions [5]. The inherent strain associated with seven-membered ring formation becomes more problematic at larger scales, where heat and mass transfer limitations can lead to reduced selectivity and yield [13].

Catalyst recovery and recycling represent major economic considerations for industrial implementation [14]. Palladium-based catalytic systems, while highly effective, require efficient recovery protocols to maintain cost-effectiveness at production scales [10]. Development of heterogeneous catalytic systems that enable easier separation and reuse has become a priority for industrial applications [14].

Solvent selection and recovery pose additional challenges, as many of the preferred solvents for laboratory-scale synthesis are not suitable for large-scale operations due to environmental or safety concerns [4]. Process development efforts have focused on identifying more sustainable solvent systems that maintain synthetic efficiency while meeting industrial safety standards [14].

Temperature control and heat management become critical factors at industrial scales, particularly for the high-temperature cyclization reactions required for benzodioxepine formation [13]. Engineering solutions must address both uniform heating and efficient heat removal to prevent hot spots that could lead to product degradation or safety hazards [14].

Table 5: Industrial Production Challenges and Mitigation Strategies

Challenge CategorySpecific IssueImpact on ProductionMitigation StrategyImplementation Cost
Process ScalabilityRing formation selectivity15-25% yield lossContinuous flow reactorsHigh
Catalyst RecoveryPrecious metal costs30-40% cost increaseHeterogeneous catalystsMedium
Solvent ManagementEnvironmental complianceRegulatory restrictionsGreen solvent alternativesMedium
Heat ManagementTemperature uniformityQuality variationsAdvanced reactor designHigh
PurificationProduct isolationProcessing bottlenecksCrystallization optimizationLow-Medium

The development of continuous flow processes represents a promising approach for addressing many industrial-scale challenges [13]. These systems provide better control over reaction parameters and can improve both yield and selectivity compared to traditional batch processes [14]. However, the implementation of continuous flow technology requires significant capital investment and process re-engineering [13].

The comprehensive structural characterization of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile represents a critical foundation for understanding the molecular properties and behavior of this seven-membered heterocyclic compound. Through the integration of experimental techniques and computational methodologies, a detailed structural profile emerges that encompasses both solid-state and solution-phase characteristics.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystalline lattice of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile. The crystallographic investigation reveals fundamental geometric parameters that govern the molecular architecture and intermolecular interactions [1].

The compound crystallizes in the monoclinic space group P21/c, with unit cell dimensions typically ranging from a = 12.5-14.2 Å, b = 8.9-10.1 Å, and c = 15.3-17.8 Å, accompanied by characteristic monoclinic angles where β varies between 95-105° [1]. The calculated density falls within the range of 1.35-1.45 g/cm³, consistent with the molecular composition and packing efficiency observed in related benzodioxepine derivatives .

The seven-membered dioxepine ring adopts a chair or half-chair conformation as the predominant structural motif, characterized by a puckering amplitude of 0.45-0.65 Å [3] [1]. This conformational preference minimizes ring strain while accommodating the geometric constraints imposed by the fused benzene ring system. The dihedral angle between the carbon-oxygen-carbon-carbon bonds typically measures 65-80°, reflecting the characteristic torsional geometry of the partially saturated heterocyclic framework [4].

Bond length analysis reveals carbon-oxygen distances in the dioxepine ring of 1.42-1.46 Å, while the aromatic carbon-oxygen bonds exhibit slightly shorter distances of 1.38-1.42 Å due to the conjugative stabilization within the benzene ring system [1]. The nitrile carbon-nitrogen triple bond maintains a characteristic length of approximately 1.15-1.18 Å, consistent with the sp hybridization of both carbon and nitrogen atoms.

Intermolecular interactions within the crystal lattice are dominated by weak hydrogen bonding between aromatic carbon-hydrogen donors and oxygen acceptors from neighboring dioxepine rings [1]. These secondary interactions contribute to the overall crystal stability and influence the molecular packing arrangements observed in the solid state.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization employs multiple analytical techniques to elucidate the structural features and electronic environment of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile in solution phase.

Proton nuclear magnetic resonance spectroscopy (¹H Nuclear Magnetic Resonance) conducted at 400 megahertz in deuterated chloroform reveals characteristic resonance patterns that confirm the molecular structure. The dioxepine methylene protons appear as a multiplet at 4.25-4.30 parts per million, integrating for four protons and reflecting the chemical equivalence of the ethylene bridge carbons [5]. Aromatic proton signals are observed at 7.45-7.50 parts per million (doublet of doublets, one proton) and 7.62-7.65 parts per million (doublet, one proton), corresponding to the ortho-coupled aromatic hydrogen atoms adjacent to the nitrile substituent [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon framework. The aliphatic carbons of the dioxepine ring resonate at 65.2 and 65.8 parts per million, while the nitrile carbon exhibits a characteristic signal at 119.2 parts per million [5]. The aromatic carbons bearing oxygen substituents appear at 148.5 and 149.8 parts per million, reflecting the electron-donating effect of the oxygen atoms on the benzene ring system [6].

Infrared spectroscopic analysis identifies key functional group vibrations that confirm structural assignments. The nitrile carbon-nitrogen triple bond stretching frequency appears at 2228 wavenumbers, slightly shifted from the typical range due to conjugative effects with the aromatic system [7]. Aromatic carbon-carbon stretching vibrations are observed between 1485-1520 wavenumbers, while carbon-oxygen stretching modes appear in the 1245-1280 wavenumber region [5].

Mass spectrometric fragmentation patterns provide additional structural confirmation through characteristic ion formations. The molecular ion peak appears at mass-to-charge ratio 175, corresponding to the intact molecular structure [6]. Significant fragment ions include the loss of carbon monoxide (mass-to-charge ratio 147) and a base peak at mass-to-charge ratio 119, attributed to tropylium-like rearrangement products characteristic of benzodioxepine systems .

Computational Chemistry Approaches

Theoretical investigations employing quantum mechanical methods provide complementary insights into the electronic structure and energetic properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile that are not directly accessible through experimental techniques alone.

Density Functional Theory (Density Functional Theory) Calculations

Density functional theory calculations utilizing the Becke three-parameter Lee-Yang-Parr exchange-correlation functional with the 6-311G(d,p) basis set yield optimized geometric parameters that show excellent agreement with experimental crystallographic data [9] [10]. The calculated nitrile carbon-nitrogen bond length of 1.171 Å compares favorably with typical experimental values of 1.15-1.18 Å, while the dioxepine carbon-oxygen bond lengths of 1.425 Å align closely with crystallographic measurements [6].

The optimized molecular geometry exhibits C₁ point group symmetry, reflecting the asymmetric substitution pattern introduced by the nitrile functional group. The calculated dipole moment of 3.45 Debye indicates substantial molecular polarity arising from the combined effects of the electron-withdrawing nitrile group and the electron-donating oxygen atoms [6] [11].

Vibrational frequency calculations reproduce experimental infrared spectral features with high accuracy. The computed nitrile stretching frequency of 2245 wavenumbers shows close correspondence with the experimental value of 2228 wavenumbers, with the small difference attributable to anharmonic effects not captured in the harmonic approximation [9].

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals the electronic structure characteristics that govern chemical reactivity and spectroscopic properties. The highest occupied molecular orbital energy of -6.82 electron volts exhibits significant contributions from aromatic π-orbitals and oxygen lone pairs, indicating the electron-rich nature of the benzodioxepine system [11] [12].

The lowest unoccupied molecular orbital, located at -1.24 electron volts, demonstrates substantial localization on the nitrile carbon-nitrogen triple bond and adjacent aromatic positions. This orbital distribution suggests preferential sites for nucleophilic attack and electrophilic substitution reactions [11]. The energy gap of 5.58 electron volts indicates moderate kinetic stability and provides insight into electronic excitation energies relevant to ultraviolet-visible spectroscopy.

Secondary occupied molecular orbitals (highest occupied molecular orbital-1 and highest occupied molecular orbital-2) exhibit energies of -7.45 and -8.12 electron volts respectively, with varying degrees of aromatic π-character and sigma-bonding contributions from the dioxepine ring carbons [12]. The unoccupied orbital manifold includes aromatic π-orbitals and carbon-carbon σ-antibonding states that define the electronic excitation pathways.

Conformational Dynamics Studies

The seven-membered dioxepine ring exhibits rich conformational behavior that significantly influences molecular properties and intermolecular interactions. Comprehensive conformational analysis reveals multiple accessible ring conformations with distinct energetic relationships and interconversion pathways [13] [14].

The chair conformation represents the global minimum energy structure, accounting for approximately 80% of the conformational population at ambient temperature [14]. This preference arises from optimal geometric arrangements that minimize both angle strain and torsional strain within the seven-membered ring framework. The twist-chair conformations (twist-chair 1 and twist-chair 2) lie 2.4 and 5.8 kilojoules per mole above the chair minimum respectively, contributing 15% and 3% to the overall conformational ensemble [13].

Higher energy conformations include twist-boat and boat forms, with relative energies ranging from 8.6 to 15.7 kilojoules per mole above the chair reference [14]. These conformations exhibit progressively larger puckering amplitudes and reduced symmetry, resulting in diminished population fractions at equilibrium conditions.

Conformational interconversion proceeds through well-defined transition states with characteristic energy barriers. The chair to twist-chair 1 interconversion exhibits an activation barrier of 6.5 kilojoules per mole, enabling rapid exchange on the nuclear magnetic resonance timescale [14]. Higher barriers of 12.5-22.3 kilojoules per mole govern transitions between twist-chair, twist-boat, and boat conformations, resulting in observable averaging effects in solution-phase spectroscopic measurements [13].

The presence of the nitrile substituent introduces additional conformational considerations through its electronic effects on ring puckering preferences. The electron-withdrawing character of the nitrile group stabilizes conformations that maximize orbital overlap between the aromatic system and the seven-membered ring, subtly influencing the relative energies of alternative conformational states [6].

Dynamic nuclear magnetic resonance investigations reveal temperature-dependent spectral changes consistent with conformational exchange processes. At elevated temperatures, rapid interconversion between accessible conformations results in averaged spectral parameters, while low-temperature conditions enable the observation of individual conformational signals [4] [14].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

175.063328530 g/mol

Monoisotopic Mass

175.063328530 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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